chemical structure and properties of 5-Amino-5-methylimidazolidine-2,4-dione
chemical structure and properties of 5-Amino-5-methylimidazolidine-2,4-dione
An In-Depth Technical Guide to 5-Amino-5-methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Amino-5-methylimidazolidine-2,4-dione, a unique heterocyclic compound built upon the pharmacologically significant imidazolidine-2,4-dione (hydantoin) scaffold. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical insights into its synthesis, characterization, and potential applications, particularly within the realm of medicinal chemistry and drug discovery.
Introduction: The Hydantoin Core and the Significance of C5-Substitution
The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, antidiabetic, and anticancer properties.[1][2][3] The biological function of these molecules is profoundly influenced by the nature and position of substituents on the hydantoin ring.
5-Amino-5-methylimidazolidine-2,4-dione is a specific derivative featuring a quaternary carbon at the C5 position, substituted with both a methyl and an amino group. This unique arrangement introduces a chiral center and a basic functional group directly adjacent to the core ring structure. The primary amino group offers a key site for hydrogen bonding and further chemical modification, making this molecule a highly intriguing building block for creating novel therapeutic agents. This guide will explore the foundational chemistry of this compound, offering a predictive yet scientifically grounded perspective on its properties and potential.
Chemical Structure and Identification
The fundamental identity of a molecule is rooted in its structure. The following section details the structural representation and key chemical identifiers for 5-Amino-5-methylimidazolidine-2,4-dione.
Molecular Structure
The molecule consists of a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4. The C5 carbon is uniquely substituted with both an amino (-NH₂) group and a methyl (-CH₃) group.
Caption: 2D structure of 5-Amino-5-methylimidazolidine-2,4-dione.
Chemical Identifiers
Precise identification is critical for database searching, regulatory documentation, and scientific communication.
| Identifier | Value | Source |
| IUPAC Name | 5-Amino-5-methylimidazolidine-2,4-dione | IUPAC Nomenclature |
| Molecular Formula | C₄H₇N₃O₂ | Calculated |
| Molecular Weight | 129.12 g/mol | Calculated |
| Canonical SMILES | CC1(C(=O)NC(=O)N1)N | Predicted |
| InChI Key | (Predicted) | Predicted |
| CAS Number | Not readily available | N/A |
Physicochemical Properties: A Predictive Analysis
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on the well-understood chemistry of the hydantoin scaffold and its functional groups.
| Property | Predicted Value / Description | Rationale |
| Appearance | White crystalline solid | Typical for hydantoin derivatives.[4] |
| Melting Point | > 200 °C (with decomposition) | The presence of multiple N-H and O-H groups allows for extensive intermolecular hydrogen bonding, leading to a high melting point, a characteristic feature of the hydantoin family.[4] |
| Solubility | Soluble in polar solvents (water, DMSO, DMF); sparingly soluble in nonpolar solvents. | The polar carbonyl and amino groups, along with hydrogen bonding capacity, favor solubility in polar media. |
| pKa¹ (N-H Acidity) | ~9-10 | The N-H protons on the imidazolidine ring are weakly acidic, similar to other hydantoins. |
| pKa² (NH₃⁺ Acidity) | ~7-8 | The conjugate acid of the C5-amino group is expected to have a pKa in this range, making the amino group a relevant base at physiological pH. |
| LogP | < 0 | The high density of polar functional groups (two amides, one amine) suggests a hydrophilic character. |
Synthesis and Reactivity: A Proposed Pathway
The synthesis of 5,5-disubstituted hydantoins is well-established in organic chemistry. The Bucherer-Bergs reaction is a classic and highly effective method for this transformation, starting from a ketone or aldehyde.
Proposed Synthesis: Modified Bucherer-Bergs Reaction
A plausible route to 5-Amino-5-methylimidazolidine-2,4-dione involves a multi-step process starting from α-aminoisobutyric acid, a non-proteinogenic amino acid.
Caption: Potential therapeutic applications of the core scaffold.
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Rationale for Activity:
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Anticonvulsants: 5,5-disubstituted hydantoins, like Phenytoin, are classic antiepileptic drugs. The C5 substituents are crucial for modulating activity and pharmacological profiles.
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Antidiabetic Agents: The imidazolidine-2,4-dione ring is a known bioisostere of the thiazolidine-2,4-dione ring found in glitazone antidiabetic drugs. [5][6]Modifications at the C5 position can be explored to develop new agents with improved efficacy or safety profiles.
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Enzyme Inhibitors: The primary amino group can serve as a critical hydrogen bond donor, anchoring the molecule in the active site of target enzymes, such as kinases or aldose reductase. [7] * Combinatorial Chemistry: The amino group is a versatile handle for building combinatorial libraries, enabling the rapid generation and screening of thousands of derivatives to identify lead compounds for various diseases.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Amino-5-methylimidazolidine-2,4-dione is not available, general precautions for related heterocyclic compounds should be followed.
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Hazard Classifications (Predicted): Based on similar structures, the compound may be classified as an acute toxin (oral, dermal, inhalation) and a skin/eye irritant. [8][9]* Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat and closed-toe shoes.
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Use chemical-resistant gloves (e.g., nitrile) and inspect them before use. [9] * Wear safety glasses or goggles to prevent eye contact. [10]* Handling:
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [11] * Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water for at least 15 minutes. [9][10] * Wash hands thoroughly after handling.
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Storage:
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Store in a tightly closed container in a cool, dry place away from incompatible materials.
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This guide provides a robust, scientifically-grounded framework for understanding the chemical structure and potential of 5-Amino-5-methylimidazolidine-2,4-dione. By combining established principles of hydantoin chemistry with predictive analysis, researchers can effectively approach the synthesis, characterization, and application of this promising molecule in their drug discovery and development efforts.
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Acmec Biochemical. 616-03-5[5-Methylimidazolidine-2,4-dione]. [Link]
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NIST. 2,4-Imidazolidinedione, 5-methyl-. NIST Chemistry WebBook. [Link]
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Wang, R., et al. Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry; Vol. 23, No. 9 (2011), 4114-4116. [Link]
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Abdulrahman, L. K., et al. THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. ResearchGate. [Link]
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Šmit, B., et al. SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [Link]
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Al-Sanea, M. M., et al. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. PMC. [Link]
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Semantic Scholar. THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13953815, 5-Aminoimidazolidine-2,4-dione. [Link]
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Rivera, G., et al. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. [Link]
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Ahmad, I., et al. Synthesis and hypoglycemic activity of 5,5-dimethylarylsulfonylimidazolidine-2,4-diones. Semantic Scholar. [Link]
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